Scientific Field: This falls under the field of Oncology and Pharmacology.
Methods of Application or Experimental Procedures: In the context of cancer treatment, (1S,3R)-ACPD has been used in combination with other treatments to enhance their effectiveness. For example, it has been found to have a potent synergy with the CB1 antagonist rimonabant in inhibiting the growth of triple-negative breast cancer (TNBC) cells .
Results or Outcomes: The combined treatment of (1S,3R)-ACPD and rimonabant resulted in severe mitochondria damage, more cell death, and rapid ferroptosis occurrence in vitro and in vivo . This suggests that (1S,3R)-ACPD could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Scientific Field: This falls under the field of Virology.
Summary of the Application: (1S,3R)-ACPD has been found to inhibit the replication of the Porcine Epidemic Diarrhea Virus (PEDV) in Vero cells .
Methods of Application or Experimental Procedures: The compound was used in vitro to study its effects on PEDV replication. The study found that (1S,3R)-ACPD mainly affected the replication stage of PEDV .
Results or Outcomes: The study concluded that the ferroptosis pathway, which (1S,3R)-ACPD influences, could affect PEDV replication in Vero cells . This suggests that (1S,3R)-ACPD could potentially be used as a therapeutic agent in the treatment of diseases caused by PEDV.
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid is an organic compound characterized by a cyclopentane ring with two carboxylic acid functional groups and an amino group. This compound is notable for its stereochemistry, specifically the (1S,3R) configuration, which plays a crucial role in its chemical behavior and biological activity. The presence of both carboxylic acid and amino groups makes it a significant molecule in various biochemical contexts, particularly in relation to amino acids and their derivatives.
(1S,3R)-ACPD acts as an agonist at L-AP4 receptors, a specific type of metabotropic glutamate receptor (mGluR) found in the retina []. mGluRs are a family of G protein-coupled receptors involved in various neurotransmission processes []. When (1S,3R)-ACPD binds to L-AP4 receptors, it triggers a cellular signaling cascade that can influence neuronal activity [].
The chemical reactivity of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid primarily involves:
These reactions are facilitated by the compound's functional groups, allowing it to participate in metabolic pathways and synthetic processes.
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid exhibits various biological activities due to its structural features:
Several synthetic routes have been developed for (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid:
These methods highlight the versatility of synthetic organic chemistry in producing complex molecules with defined stereochemistry.
The applications of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid span various fields:
The compound's unique structure allows it to serve as a scaffold for designing novel therapeutics.
Interaction studies involving (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid focus on its binding affinity to various biological targets:
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-glutamic acid | Amino acid with one carboxylic group | Essential neurotransmitter; involved in metabolism |
| L-aspartic acid | Amino acid with two carboxylic groups | Plays a role in neurotransmission |
| 2-amino-2-cyclopentanecarboxylic acid | Cyclopentane derivative with amino group | Unique cyclic structure; potential for drug design |
Irritant